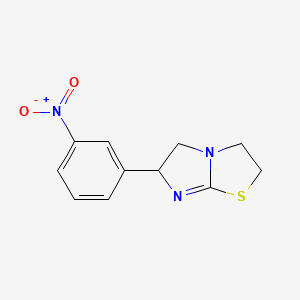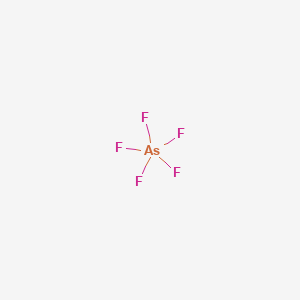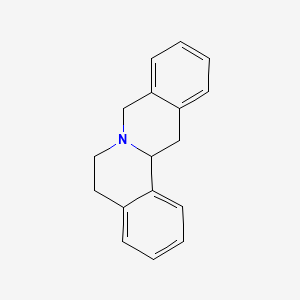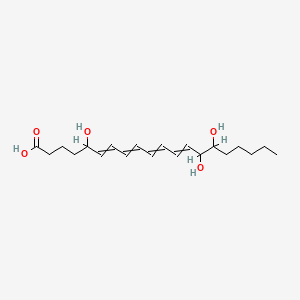
Nitramisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitramisole is an imidazothiazole derivative known for its anthelmintic properties. It has been effective against parasitic worms, particularly Strongylus vulgaris larvae in ponies . This compound has shown both clinical and radical cure effects, making it a valuable tool in veterinary medicine.
Preparation Methods
The preparation of Nitramisole involves several synthetic routes. One common method includes the nitration of imidazole with a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . This compound can then be further modified to produce this compound. Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Nitramisole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nitramisole has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: this compound is studied for its effects on parasitic worms and other organisms.
Medicine: It has potential therapeutic applications due to its anthelmintic properties.
Industry: This compound is used in the production of veterinary medicines and other industrial applications.
Mechanism of Action
The mechanism of action of Nitramisole involves its interaction with specific molecular targets in parasitic worms. It disrupts the normal functioning of the worms’ nervous system, leading to paralysis and eventual death. The exact molecular pathways involved include the inhibition of certain enzymes and receptors critical for the worms’ survival .
Comparison with Similar Compounds
Nitramisole can be compared with other anthelmintic compounds such as pyrantel pamoate and avermectin B1a. While all these compounds are effective against parasitic worms, this compound has shown both clinical and radical cure effects, making it unique . Similar compounds include:
- Pyrantel pamoate
- Avermectin B1a
- Levamisole
Each of these compounds has its own set of properties and applications, but this compound stands out due to its dual clinical and radical cure effects.
Properties
CAS No. |
6363-02-6 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
RFAYUIIWPKWNKY-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-] |
Key on ui other cas no. |
6646-49-7 |
Synonyms |
2,3,5,6-tetrahydro-6-(3-nitrophenyl)imidazo(2,1-b)thiazole nitramisole nitramisole hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















